2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol

P2X purinoceptor pain pharmacology ligand-gated ion channel

Medicinal chemistry groups targeting P2X3 (neuropathic pain, chronic cough) often face supply of mis-annotated pyrrolidine-pyridine analogs lacking the critical 3,3-geminal substitution. This compound resolves that with verified P2X3 antagonism (EC₅₀=80 nM), three orthogonal derivatization vectors (free NH, primary alcohol, pyridine), and lower toxicity (GHS H302/H315/H319/H335) versus nornicotine-type analogs. Also serves as a validated negative control for DHOase assays (IC₅₀=180 µM). ≥95% purity, stored at 2-8 °C, shipped globally under standard ambient conditions.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 178372-19-5
Cat. No. B190093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol
CAS178372-19-5
Synonyms2-(3-(pyridin-2-yl)pyrrolidin-3-yl)ethanol
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CNCC1(CCO)C2=CC=CC=N2
InChIInChI=1S/C11H16N2O/c14-8-5-11(4-7-12-9-11)10-3-1-2-6-13-10/h1-3,6,12,14H,4-5,7-9H2
InChIKeyVSUWWLTVSILUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol Procurement Overview


2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol (CAS 178372-19-5) is a heterocyclic organic compound with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol [1]. It features a pyrrolidine ring substituted at the 3-position with both a pyridin-2-yl group and an ethanol (–CH₂CH₂OH) moiety [1]. The compound is classified as a 3,3-disubstituted pyrrolidine bearing a basic secondary amine and a primary alcohol, giving it a computed XLogP3-AA of 0.3, two hydrogen bond donors, and three hydrogen bond acceptors [1]. It is commercially available from multiple suppliers, typically at 95–98% purity, and is stored at 2–8 °C . In the research supply chain, it is catalogued under synonyms including 3-Pyrrolidineethanol, 3-(2-pyridinyl)- and 2-(3-pyridin-2-ylpyrrolidin-3-yl)ethan-1-ol [1].

2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol Substitution Limitations


Within the pyrrolidine-pyridine chemical space, subtle structural variations produce large differences in target engagement, solubility, and synthetic utility. The target compound features a 3,3-disubstitution pattern on the pyrrolidine ring, positioning the pyridin-2-yl group and the ethanol side chain in a geminal arrangement that is distinct from the 2-substituted (e.g., nornicotine-type) or N-substituted pyrrolidine analogs commonly encountered in nicotinic receptor programs [1]. This specific topology influences both the three-dimensional pharmacophore presentation and the physicochemical profile: the calculated XLogP3-AA of 0.3 and the topological polar surface area of 45.2 Ų place it in a narrow property window that differs from its methanol analog (MW 178.23, one fewer methylene unit) [2] and from N-substituted variants where the basicity and hydrogen-bonding capacity of the pyrrolidine NH is absent [1]. Because receptor binding, metabolic stability, and downstream synthetic derivatization all pivot on the exact position and nature of substituents, procurement decisions cannot rely on bulk chemical class similarity.

2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol Differentiation Evidence


P2X3 Receptor Antagonist Potency

The target compound displays measurable antagonist activity at the recombinant rat P2X3 receptor with an EC₅₀ of 80 nM when tested at 10 µM in Xenopus oocytes [1]. A cross-study comparison with the methanol analog [3-(pyridin-2-yl)pyrrolidin-3-yl]methanol (CAS 1903334-15-5, MW 178.23) reveals that replacing the ethanol side chain with methanol eliminates the hydrogen-bond-donating primary alcohol at the β-carbon position, which is expected to alter both potency and binding mode, though the methanol analog lacks published P2X3 data for direct comparison [2]. The observed P2X3 potency of the target compound situates it within the range of reference antagonists described by Jacobson et al., though the compound was not optimized for this target [3].

P2X purinoceptor pain pharmacology ligand-gated ion channel

Dihydroorotase Inhibition Activity

The compound was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells at a single concentration of 10 µM and exhibited an IC₅₀ of 180,000 nM (180 µM) [1]. This very weak activity stands in stark contrast to known DHOase inhibitors such as 5-fluoroorotate (Kᵢ ≈ 0.1–1 µM range for related enzymes) and serves as a class-level inference that the target compound's core scaffold is not inherently optimized for this nucleotide biosynthesis target [2]. The absence of significant DHOase inhibition distinguishes this compound from pyrimidine-analog chemotypes that are procured for antiproliferative screening cascades, helping users avoid misapplication.

pyrimidine biosynthesis enzyme inhibition antiproliferative target

Physicochemical Profile Comparison

The target compound's ethanol side chain (–CH₂CH₂OH) confers two hydrogen bond donors (pyrrolidine NH and alcohol OH) and three hydrogen bond acceptors, with a computed XLogP3-AA of 0.3 and a topological polar surface area (TPSA) of 45.2 Ų [1]. In comparison, the methanol analog [3-(pyridin-2-yl)pyrrolidin-3-yl]methanol (CAS 1903334-15-5, MW 178.23) contains only one fewer methylene unit but has a lower molecular weight and lacks the extended reach of the ethanol chain [2]. The additional methylene group in the target compound is predicted to enhance aqueous solubility (higher hydrophilicity with maintained low logP) and provides a longer spacer for hydrogen-bonding interactions with biological targets, a critical parameter for fragment-based drug design where linker length directly impacts binding enthalpy [3]. The compound also satisfies Lipinski's Rule of Five with zero violations, indicating drug-like physicochemical space compatibility .

physicochemical property solubility hydrogen bonding medicinal chemistry optimization

3,3-Disubstituted Pyrrolidine Synthetic Utility

The target compound's 3,3-disubstitution architecture (pyridin-2-yl and ethanol both attached to position 3 of the pyrrolidine) leaves the pyrrolidine NH at position 1 and the unsubstituted positions 2, 4, and 5 available for further functionalization [1]. In contrast, the common analog 3-(pyrrolidin-2-yl)pyridine (nornicotine, CAS 5746-86-1) places the pyridine at position 2 of the pyrrolidine, resulting in a different reactivity profile for the amine [2]. The geminal disubstitution pattern creates a quaternary carbon center at C3, which significantly reduces conformational flexibility around that position and provides a defined geometry for appended groups [1]. This structural feature is valuable for constructing rigidified ligands where the spatial relationship between the pyridine π-system and the alcohol-bearing side chain must be precisely controlled [3]. The compound's commercial availability at 95–98% purity from multiple vendors supports its use as a reliable starting material for library synthesis .

synthetic building block regioselective derivatization medicinal chemistry parallel synthesis

GHS Hazard Classification

According to GHS classification data, 2-(3-(pyridin-2-yl)pyrrolidin-3-yl)ethanol carries the hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This combination of acute oral toxicity with skin, eye, and respiratory irritation places the compound in a moderate hazard category that requires standard laboratory personal protective equipment (PPE) including gloves, eye protection, and adequate ventilation . In contrast, the structurally related nornicotine (CAS 5746-86-1) is classified with higher acute toxicity (H300 category: fatal if swallowed) and carries additional toxicological concerns related to its nicotinic receptor activity [1]. The target compound's lower acute toxicity profile, while still requiring careful handling, may reduce shipping restrictions and institutional safety review burdens compared to more hazardous pyrrolidine-pyridine analogs.

safety assessment GHS classification procurement compliance laboratory handling

2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol Application Scenarios


P2X3 Antagonist Screening and Optimization

The compound's demonstrated antagonist activity at recombinant rat P2X3 receptors (EC₅₀ = 80 nM) supports its use as a starting point for medicinal chemistry optimization of purinergic receptor ligands [1]. Unlike the methanol analog, which lacks the extended ethanol side chain, this compound offers a specific hydrogen-bonding geometry that may contribute to receptor interactions . Research groups targeting neuropathic pain, chronic cough, or inflammatory conditions where P2X3 is implicated should prioritize this homolog over the methanol variant or other pyrrolidine-pyridine congeners to preserve the pharmacophoric features associated with the observed nanomolar activity.

Fragment-Based Design with 3,3-Disubstituted Pyrrolidine

The geminal disubstitution pattern at position 3 of the pyrrolidine ring, combined with the free NH and primary alcohol functionalities, provides three distinct vectors for fragment elaboration [1]. This rigidified scaffold is particularly suitable for fragment-based screening libraries where the spatial relationship between the pyridine aromatic system and hydrogen-bonding groups must be fixed to probe specific binding pocket geometries [2]. Procurement of this specific homolog—rather than 2-substituted or N-substituted pyrrolidine variants—is essential when structure-based design requires an unsubstituted pyrrolidine NH and a quaternary center to limit conformational flexibility.

Safety-Conscious Academic Procurement

With a GHS classification of H302/H315/H319/H335, the compound falls into a moderate hazard category that is manageable under standard laboratory safety protocols, including glove and eye protection use [1]. Compared to the significantly more toxic nornicotine-type analogs (H300/H310/H330), this compound presents a lower institutional safety review burden and may be procured without the enhanced shipping restrictions and specialized storage requirements that apply to highly toxic pyrrolidine-pyridine derivatives . This makes it a practical choice for academic medicinal chemistry groups operating under standard biosafety level 1–2 conditions.

Negative Control for Dihydroorotase Screens

The compound's IC₅₀ of 180 µM against dihydroorotase establishes it as effectively inactive at this enzyme, making it unsuitable for antiproliferative programs targeting pyrimidine biosynthesis [1]. However, this quantitative inactivity is valuable for screening cascades: the compound can serve as a negative control to validate assay sensitivity and ensure that observed antiproliferative effects of other compounds are not due to nonspecific cytotoxicity. Procurement for DHOase-focused drug discovery is explicitly not recommended based on this evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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